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Compound of Interest

Compound Name:
Copper hydroxide phosphate

(Cu2(OH)(PO4))

Cat. No.: B083731 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electronic band structure of

copper(II) hydroxyphosphate (Cu₂(OH)(PO₄)), a material of interest for various applications,

including catalysis. This document outlines the fundamental electronic and structural

properties, details the experimental and computational methodologies for their determination,

and presents key data in a structured format.

Core Structural and Electronic Properties
Copper(II) hydroxyphosphate, also known as libethenite, possesses a unique crystal structure

that dictates its electronic properties. Understanding its electronic band structure is crucial for

elucidating reaction mechanisms at its surface and for designing novel applications.

Crystallographic Data
Cu₂(OH)(PO₄) crystallizes in the orthorhombic space group Pnnm.[1] The lattice parameters

are summarized in Table 1. This crystal structure is composed of distorted copper-oxygen

octahedra and trigonal bipyramids, along with phosphate tetrahedra.[1]

Table 1: Crystallographic Data for Cu₂(OH)(PO₄)
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Crystal System Space Group Lattice Parameters

Orthorhombic Pnnm a = 8.0673(3) Å

b = 8.3999(4) Å

c = 5.8929(2) Å

(Data sourced from single-

crystal X-ray diffraction

studies)[1]

Electronic Band Gap
The electronic band gap is a critical parameter that determines the electronic and optical

properties of a material. For Cu₂(OH)(PO₄), the band gap has been observed to be

morphology-dependent. Experimental studies on hydrothermally synthesized Cu₂(OH)(PO₄)

microcrystals with different shapes have reported a range of band gap energies, as detailed in

Table 2. This variation suggests that the electronic structure is sensitive to the material's

microstructure.

Table 2: Experimental Band Gap Energies of Cu₂(OH)(PO₄) Microcrystals with Different

Morphologies

Morphology Band Gap Energy (eV)

Straw sheaf-like microcrystals 3.06

Microrods-assembled microflowers 2.78

Four-edged arrow-like microcrystals 2.68

Four-pointed star-like dendrites 2.39

(Data obtained from UV-Vis spectroscopy)

Methodologies for Characterization
The electronic band structure of Cu₂(OH)(PO₄) can be investigated through a combination of

experimental techniques and theoretical calculations.
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Experimental Protocols
2.1.1. Synthesis of Cu₂(OH)(PO₄) Microcrystals (Hydrothermal Method)

A common method for synthesizing Cu₂(OH)(PO₄) with varying morphologies is the

hydrothermal route.

Precursors: Copper(II) nitrate (Cu(NO₃)₂·3H₂O), sodium phosphate dibasic (Na₂HPO₄), and

sodium hydroxide (NaOH).

Procedure:

Prepare aqueous solutions of Cu(NO₃)₂·3H₂O and Na₂HPO₄.

Mix the solutions under stirring.

Adjust the pH of the resulting solution using a NaOH solution to control the morphology of

the final product.

Transfer the mixture to a Teflon-lined stainless steel autoclave.

Heat the autoclave at a specific temperature (e.g., 120-180 °C) for a designated period

(e.g., 12-24 hours).

Allow the autoclave to cool down to room temperature naturally.

Collect the precipitate by filtration, wash it with deionized water and ethanol, and dry it in

an oven.

2.1.2. Experimental Determination of the Band Gap (UV-Vis Spectroscopy)

The optical band gap of Cu₂(OH)(PO₄) can be determined from its UV-Vis diffuse reflectance

spectrum using a Tauc plot.

Instrumentation: A UV-Vis spectrophotometer equipped with a diffuse reflectance accessory.

Procedure:
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Acquire the diffuse reflectance spectrum of the Cu₂(OH)(PO₄) powder sample over a

wavelength range (e.g., 200-800 nm).

Convert the reflectance (R) data to the Kubelka-Munk function, F(R) = (1-R)² / 2R, which is

proportional to the absorption coefficient (α).

Calculate the photon energy (hν) in electron volts (eV) from the wavelength (λ) in

nanometers (nm) using the equation: hν (eV) = 1240 / λ (nm).

Plot (F(R)hν)ⁿ versus hν, where n depends on the nature of the electronic transition (n=2

for a direct band gap and n=1/2 for an indirect band gap).

Extrapolate the linear portion of the Tauc plot to the x-axis (where (F(R)hν)ⁿ = 0) to

determine the band gap energy (Eg).

Computational Protocol
2.2.1. Theoretical Calculation of the Electronic Band Structure (Density Functional Theory -

DFT)

DFT calculations provide theoretical insights into the electronic band structure, density of states

(DOS), and other electronic properties.

Software: Quantum ESPRESSO, VASP (Vienna Ab initio Simulation Package), or other

similar DFT packages.

Procedure:

Input Structure: Start with the experimental crystallographic information file (CIF) of

Cu₂(OH)(PO₄).

Convergence Tests: Perform convergence tests with respect to the plane-wave cutoff

energy and the k-point mesh to ensure the accuracy of the calculations.

Structural Optimization: Relax the atomic positions and lattice parameters to find the

ground-state geometry.
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Self-Consistent Field (SCF) Calculation: Perform a self-consistent calculation to obtain the

ground-state electron density and total energy.

Band Structure Calculation: Calculate the electronic band structure along high-symmetry

directions in the first Brillouin zone.

Density of States (DOS) Calculation: Compute the total and projected density of states to

understand the contribution of different atomic orbitals to the electronic bands.

Post-processing: Analyze the output to determine the band gap, effective masses of

charge carriers, and the nature of the valence and conduction bands.

Visualization of Workflow
The following diagram illustrates a typical workflow for the comprehensive characterization of

the electronic band structure of Cu₂(OH)(PO₄).
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Caption: Workflow for Electronic Band Structure Characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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